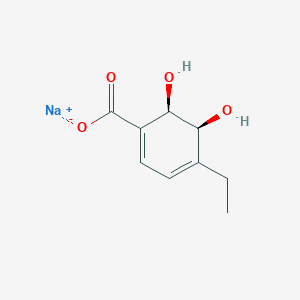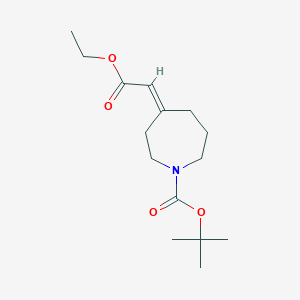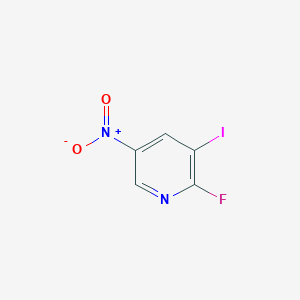
Bis(P-toluenesulfonyl)diazomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(P-toluenesulfonyl)diazomethane is a useful research compound. Its molecular formula is C15H14N2O4S2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
The synthesis of Bis(P-toluenesulfonyl)diazomethane typically involves the reaction of p-toluenesulfonyl chloride with methylamine, followed by nitrosation. The process begins with the preparation of p-toluenesulfonylmethylamide, which is then nitrosated to form the desired diazomethane derivative . The reaction conditions include maintaining the temperature below 10°C during the addition of sodium nitrite to avoid decomposition and ensure high yield .
Analyse Des Réactions Chimiques
Bis(P-toluenesulfonyl)diazomethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes and alkynes to form cyclopropane and cyclopropene derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common reagents used in these reactions include sodium nitrite for nitrosation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(P-toluenesulfonyl)diazomethane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used as a reagent for the synthesis of diazomethane derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, through diazo coupling reactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Bis(P-toluenesulfonyl)diazomethane involves the generation of reactive diazo intermediates, which can undergo various chemical transformations. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds through cycloaddition and substitution reactions .
Comparaison Avec Des Composés Similaires
Bis(P-toluenesulfonyl)diazomethane can be compared with other diazomethane derivatives, such as:
Diazomethane: A simpler compound with a similar diazo group, but without the p-toluenesulfonyl groups.
Bis(benzenesulfonyl)diazomethane: A similar compound with benzenesulfonyl groups instead of p-toluenesulfonyl groups.
Bis(methanesulfonyl)diazomethane: Another related compound with methanesulfonyl groups.
The uniqueness of this compound lies in its stability and reactivity, which are influenced by the presence of the p-toluenesulfonyl groups .
Propriétés
Formule moléculaire |
C15H14N2O4S2 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
1-[diazo-(4-methylphenyl)sulfonylmethyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H14N2O4S2/c1-11-3-7-13(8-4-11)22(18,19)15(17-16)23(20,21)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
GYQQFWWMZYBCIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12325090.png)

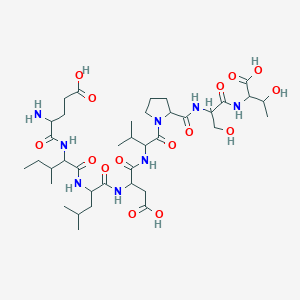
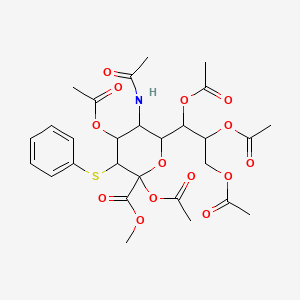
![19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B12325104.png)
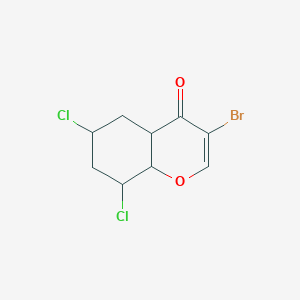
![6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12325115.png)
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12325117.png)
![Methyl 3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate](/img/structure/B12325123.png)
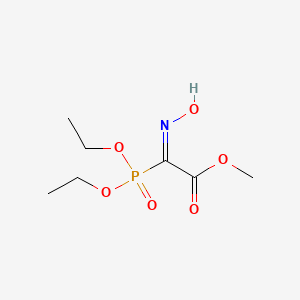
![4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B12325145.png)
